molecular formula C9H7F2N3S B11763280 4-(3,5-Difluorophenyl)-2-hydrazinylthiazole

4-(3,5-Difluorophenyl)-2-hydrazinylthiazole

Cat. No.: B11763280
M. Wt: 227.24 g/mol
InChI Key: IUIHNZMXEPARNM-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-hydrazinylthiazole is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a 3,5-difluorophenyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-2-hydrazinylthiazole typically involves the reaction of 3,5-difluoroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylthiazoles depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-hydrazinylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

Uniqueness

4-(3,5-Difluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the hydrazinyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7F2N3S/c10-6-1-5(2-7(11)3-6)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14)

InChI Key

IUIHNZMXEPARNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSC(=N2)NN

Origin of Product

United States

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